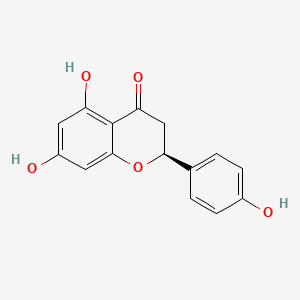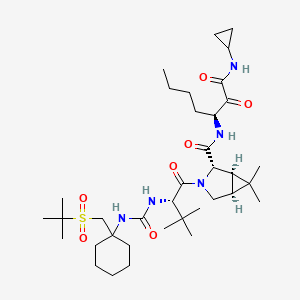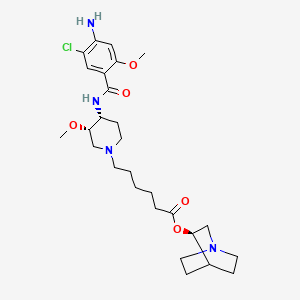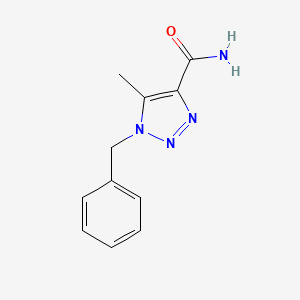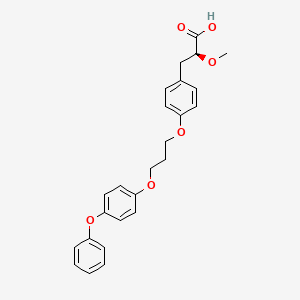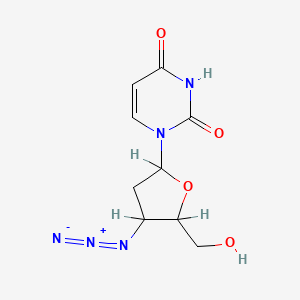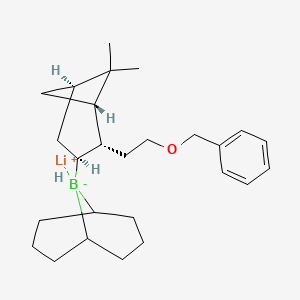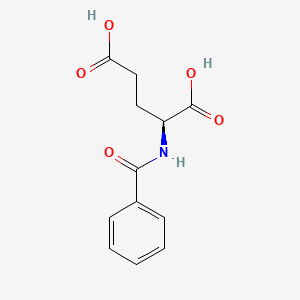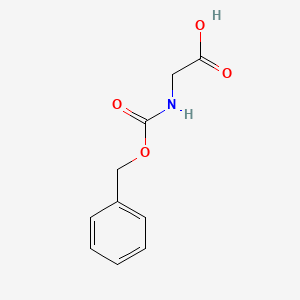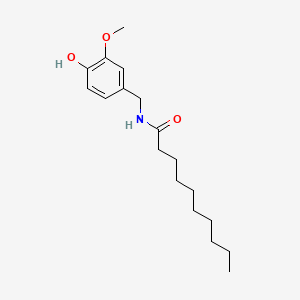
n-Vanillyldecanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-Vanillyldecanamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying capsaicinoid chemistry and reactivity.
Mécanisme D'action
N-Vanillyldecanamide exerce ses effets en se liant au récepteur vanilloïde TRPV1, de manière similaire à la capsaïcine. Cette liaison conduit à l’activation du récepteur, entraînant diverses réponses physiologiques, notamment le soulagement de la douleur et la thermorégulation . Les cibles moléculaires et les voies impliquées comprennent la modulation des canaux ioniques et la libération de neuropeptides.
Comparaison avec d’autres capsaïcinoïdes :
Capsaïcine : this compound est structurellement similaire à la capsaïcine mais possède une chaîne alkyle plus longue, ce qui peut affecter sa bioactivité et sa puissance.
Dihydrocapsaïcine : Structure similaire mais diffère par le degré de saturation dans la chaîne alkyle.
Nordihydrocapsaïcine : Possède une chaîne alkyle plus courte par rapport à this compound.
Liste des composés similaires :
- Capsaïcine
- Dihydrocapsaïcine
- Nordihydrocapsaïcine
- Homocapsaïcine
- Homodihydrocapsaïcine
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of n-Vanillyldecanamide on various types of cells and cellular processes are still being explored. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : N-Vanillyldecanamide peut être synthétisé par la réaction du chlorhydrate de vanilline avec le chlorure de décanoyle en présence d’une base telle que le bicarbonate de sodium. La réaction implique généralement la dissolution du chlorhydrate de vanilline dans l’eau, l’ajout de bicarbonate de sodium, puis l’introduction du chlorure de décanoyle dissous dans le chloroforme. Le mélange est agité à température ambiante pour donner du this compound .
Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas bien documentées dans la littérature. Le processus de synthèse peut être mis à l’échelle en optimisant les conditions de réaction et en utilisant des réactifs et des solvants de qualité industrielle.
Analyse Des Réactions Chimiques
Types de réactions : N-Vanillyldecanamide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent le convertir en son amine correspondante.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau de l’azote de l’amide.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques.
Principaux produits formés :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines et dérivés réduits.
Substitution : Amides substitués et autres dérivés.
4. Applications de recherche scientifique
This compound a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la chimie et la réactivité des capsaïcinoïdes.
Comparaison Avec Des Composés Similaires
- Capsaicin
- Dihydrocapsaicin
- Nordihydrocapsaicin
- Homocapsaicin
- Homodihydrocapsaicin
Propriétés
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHTWDQJPOTDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185028 | |
| Record name | N-Vanillyldecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31078-36-1 | |
| Record name | N-Vanillyldecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vanillyldecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vanillyldecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-VANILLYLDECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


